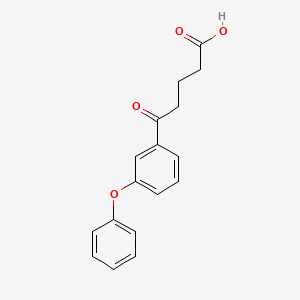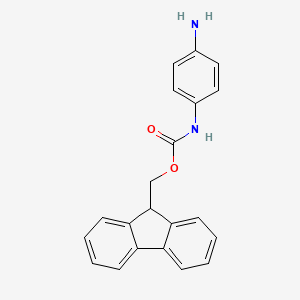
(9H-芴-9-基)甲基(4-氨基苯基)氨基甲酸酯
描述
“(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate” is a chemical compound with the CAS Number: 205688-13-7 . It has a molecular weight of 330.39 and its IUPAC name is 9H-fluoren-9-ylmethyl 4-aminophenylcarbamate . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H18N2O2/c22-14-9-11-15 (12-10-14)23-21 (24)25-13-20-18-7-3-1-5-16 (18)17-6-2-4-8-19 (17)20/h1-12,20H,13,22H2, (H,23,24) . This code provides a standard way to encode the compound’s molecular structure using text.
Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 511.0±33.0 °C and a predicted density of 1.293±0.06 g/cm3 . It is a solid at room temperature .
科学研究应用
合成和结构分析:山田、桥爪和清水(2008 年)对相关衍生物 N-(芴-9-基甲氧羰基)-l-亮氨酸的研究表明,其晶体结构中具有独特的扭转角,不同于典型的 Fmoc 保护的氨基酸。本研究突出了该化合物的结构独特性,表明在合成化学和材料科学方面具有潜力(山田等人,2008)。
光电应用:高锡村(2010 年)使用芴和其他材料合成了星形咔唑衍生物。这些化合物表现出蓝色荧光,可用作光电器件中的高效空穴传输材料(高锡村,2010)。
电光材料:卢克等人(2005 年)对噻吩-芴 π 共轭衍生物进行了研究,表明它们由于其电子光谱特性而适合作为电光材料的候选物(卢克等人,2005)。
荧光传感:应莹涵及其同事(2020 年)使用芴作为起始原料合成了化合物,证明了它们作为荧光传感器检测硝基化合物、金属阳离子和氨基酸的效用(韩等人,2020)。
固相合成:布莱克、卢茨和维特里希(2000 年)报道了基于苯基芴基的固相合成的新的接头,与标准树脂相比,显示出更高的酸稳定性。本研究突出了该化合物在促进化学合成中的潜力(布莱克等人,2000)。
有机发光二极管 (OLED):董庆臣等人(2017 年)合成了基于螺芴、吲哚和咔唑衍生物的新型主体材料,用于 OLED。这些材料表现出优异的电致发光特性,表明它们在显示技术中的潜力(董等人,2017)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .
作用机制
Mode of Action
It’s known that the compound is used in the precolumn derivatization of amines for hplc and fluorescent detection . This suggests that it may interact with amines to form derivatives that can be detected using these techniques.
Action Environment
The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors may influence the compound’s action, efficacy, and stability. It’s also important to avoid dust formation and breathing in vapors, mist, or gas of the compound for safety reasons .
生化分析
Temporal Effects in Laboratory Settings
The effects of (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Metabolic Pathways
(9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the activity of enzymes involved in the degradation of aromatic compounds, leading to changes in the levels of specific metabolites
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13,22H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQJHOXOLDYSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466321 | |
| Record name | (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205688-13-7 | |
| Record name | (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
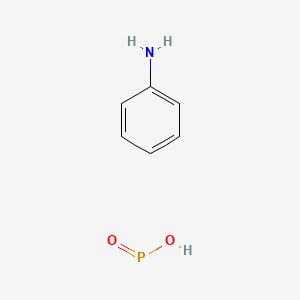
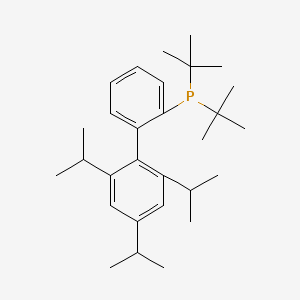
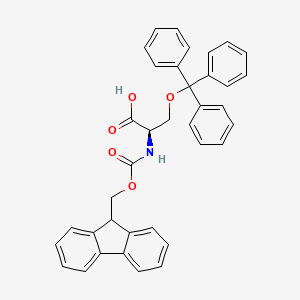
![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)
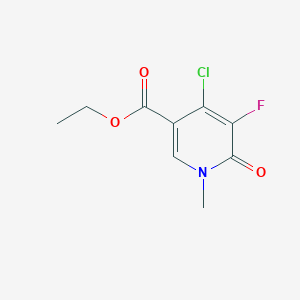
![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)

